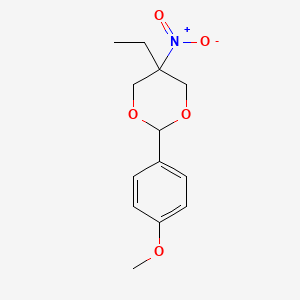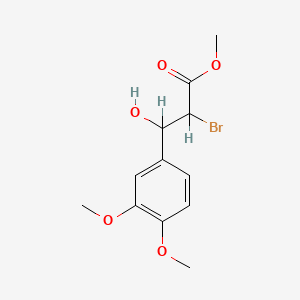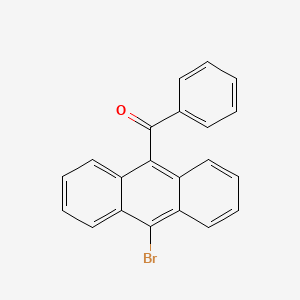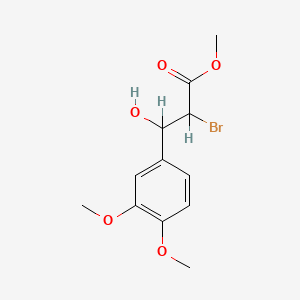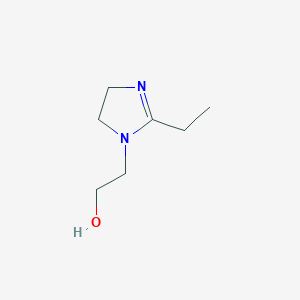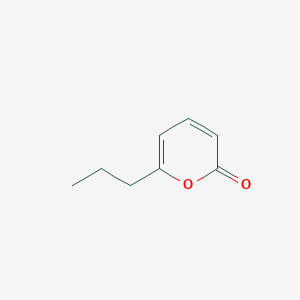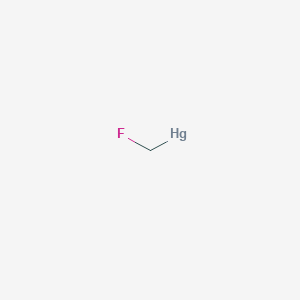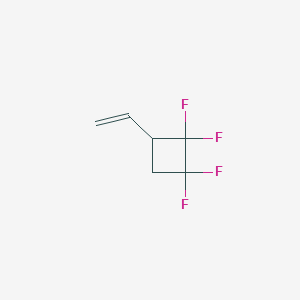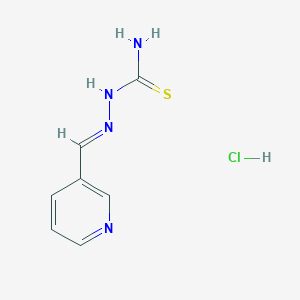
Nicotinaldehyde, thiosemicarbazone, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinaldehyde, thiosemicarbazone, monohydrochloride is a chemical compound derived from the reaction of nicotinaldehyde with thiosemicarbazide, followed by the formation of its hydrochloride salt. This compound is part of the thiosemicarbazone family, known for their diverse biological activities and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinaldehyde, thiosemicarbazone, monohydrochloride typically involves the reaction of nicotinaldehyde with thiosemicarbazide in an acidic medium. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions: Nicotinaldehyde, thiosemicarbazone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, which have varied applications in medicinal chemistry .
科学的研究の応用
作用機序
The mechanism of action of nicotinaldehyde, thiosemicarbazone, monohydrochloride involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and proteins involved in cellular proliferation and survival, such as quinone reductase and GRP78.
Pathways Involved: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
類似化合物との比較
- Pyridine-2-carbaldehyde thiosemicarbazone
- Benzaldehyde thiosemicarbazone
- Acetone thiosemicarbazone
Comparison: Nicotinaldehyde, thiosemicarbazone, monohydrochloride is unique due to its specific structure, which imparts distinct biological activities. Compared to other thiosemicarbazones, it has shown higher efficacy in anticancer studies and better pharmacokinetic properties .
特性
CAS番号 |
2104-92-9 |
|---|---|
分子式 |
C7H9ClN4S |
分子量 |
216.69 g/mol |
IUPAC名 |
[(E)-pyridin-3-ylmethylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C7H8N4S.ClH/c8-7(12)11-10-5-6-2-1-3-9-4-6;/h1-5H,(H3,8,11,12);1H/b10-5+; |
InChIキー |
YWZMCUMVZNCDGN-OAZHBLANSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=N/NC(=S)N.Cl |
正規SMILES |
C1=CC(=CN=C1)C=NNC(=S)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


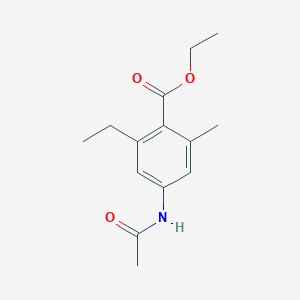
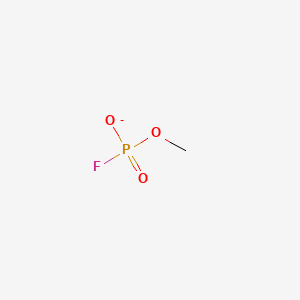
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

